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Compound of Interest

Compound Name: (Rac)-Tenofovir-d7

Cat. No.: B12419262 Get Quote

Application Notes for Researchers, Scientists, and
Drug Development Professionals
(Rac)-Tenofovir-d7 is a deuterated analog of the antiviral drug Tenofovir. The incorporation of

seven deuterium atoms provides a mass shift of +7 atomic mass units compared to the parent

compound. This stable isotope-labeled version of Tenofovir is a critical tool in preclinical Drug

Metabolism and Pharmacokinetic (DMPK) studies. Its primary application is as an internal

standard (IS) for the quantitative bioanalysis of Tenofovir in various biological matrices using

liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-

labeled internal standard is considered the gold standard in quantitative bioanalysis due to its

ability to compensate for variability in sample preparation, matrix effects, and instrument

response.

In preclinical DMPK studies, accurate quantification of a drug candidate is essential to

characterize its absorption, distribution, metabolism, and excretion (ADME) properties. (Rac)-
Tenofovir-d7, by closely mimicking the physicochemical properties of Tenofovir, co-elutes

chromatographically and experiences similar ionization efficiency. This ensures high accuracy

and precision in the determination of Tenofovir concentrations in plasma, tissues, and other

biological fluids from preclinical species such as rats and monkeys.

Key applications of (Rac)-Tenofovir-d7 in preclinical DMPK include:
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Pharmacokinetic (PK) studies: Determining key PK parameters such as maximum

concentration (Cmax), time to maximum concentration (Tmax), area under the

concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution

(Vd).

Bioavailability studies: Assessing the fraction of an orally administered dose of a Tenofovir

prodrug (like Tenofovir Disoproxil Fumarate - TDF) that reaches systemic circulation.

Tissue distribution studies: Quantifying the extent of Tenofovir distribution into various tissues

to understand its potential sites of action and toxicity.

In vitro ADME assays: Including metabolic stability studies in liver microsomes or

hepatocytes, plasma protein binding assays, and cell permeability assays, where accurate

quantification of the parent drug is required.

Experimental Protocols
Preclinical Pharmacokinetic Study of Tenofovir in Rats
This protocol outlines a typical preclinical pharmacokinetic study in rats following oral

administration of Tenofovir Disoproxil Fumarate (TDF), using (Rac)-Tenofovir-d7 as an internal

standard for bioanalysis.

Objective: To determine the plasma concentration-time profile and pharmacokinetic parameters

of Tenofovir in rats.

Materials:

Tenofovir Disoproxil Fumarate (TDF)

(Rac)-Tenofovir-d7 (Internal Standard)

Male Sprague-Dawley rats (250-300 g)

Vehicle for oral administration (e.g., 10% Ethanol, 30% PEG-400, 30% Propylene Glycol,

0.05% Carboxymethylcellulose, and 30% Water)

K2-EDTA tubes for blood collection
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Centrifuge, pipettes, and other standard laboratory equipment

LC-MS/MS system

Procedure:

Animal Dosing:

Fast rats overnight prior to dosing, with free access to water.

Prepare a dosing formulation of TDF in the chosen vehicle.

Administer a single oral dose of TDF (e.g., 10 mg/kg) to each rat via oral gavage.

Blood Sampling:

Collect blood samples (approximately 200 µL) from the tail vein or other appropriate site at

predetermined time points.

A typical sampling schedule would be: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, 12, and 24

hours post-dose.

Collect blood into K2-EDTA tubes and place on ice.

Plasma Preparation:

Centrifuge the blood samples at 4°C for 10 minutes at 2000 x g to separate plasma.

Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

Sample Analysis (Bioanalytical Protocol):

Follow the detailed bioanalytical protocol below for the quantification of Tenofovir in

plasma samples.

Pharmacokinetic Analysis:

Use non-compartmental analysis (NCA) to calculate pharmacokinetic parameters from the

plasma concentration-time data.
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Bioanalytical Method for Tenofovir Quantification in Rat
Plasma using LC-MS/MS
Objective: To accurately quantify Tenofovir concentrations in rat plasma using a validated LC-

MS/MS method with (Rac)-Tenofovir-d7 as the internal standard.

Materials:

Rat plasma samples from the PK study

Tenofovir reference standard

(Rac)-Tenofovir-d7 (Internal Standard)

Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade

Protein precipitation solution (e.g., ACN with 0.1% FA)

LC-MS/MS system (e.g., Agilent, Sciex, or Waters)

Analytical column (e.g., C18 column)

Procedure:

Preparation of Standards and Quality Controls (QCs):

Prepare stock solutions of Tenofovir and (Rac)-Tenofovir-d7 in methanol.

Prepare calibration standards by spiking appropriate amounts of Tenofovir stock solution

into blank rat plasma to achieve a concentration range (e.g., 1-1000 ng/mL).

Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Protein Precipitation):

To 50 µL of plasma sample, standard, or QC, add 150 µL of the protein precipitation

solution containing (Rac)-Tenofovir-d7 at a fixed concentration (e.g., 100 ng/mL).
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Vortex mix for 1 minute to precipitate proteins.

Centrifuge at 12,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS

analysis.

LC-MS/MS Conditions (Example):

LC System:

Column: C18, 50 x 2.1 mm, 3.5 µm

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Flow Rate: 0.4 mL/min

Injection Volume: 5 µL

Gradient: A suitable gradient to separate Tenofovir from endogenous plasma

components.

MS/MS System (Triple Quadrupole):

Ionization Mode: Electrospray Ionization (ESI), Positive

MRM Transitions:

Tenofovir: Q1/Q3 (e.g., m/z 288.1 -> 176.1)

(Rac)-Tenofovir-d7: Q1/Q3 (e.g., m/z 295.1 -> 183.1)

Optimize instrument parameters such as declustering potential, collision energy, and

cell exit potential for maximum signal intensity.

Data Analysis:
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Integrate the peak areas for Tenofovir and (Rac)-Tenofovir-d7.

Calculate the peak area ratio (Tenofovir / (Rac)-Tenofovir-d7).

Construct a calibration curve by plotting the peak area ratio versus the nominal

concentration of the calibration standards using a weighted linear regression.

Determine the concentration of Tenofovir in the unknown samples and QCs from the

calibration curve.

Data Presentation
Table 1: Representative Pharmacokinetic Parameters of
Tenofovir in Preclinical Species

Parameter Rat Monkey Dog

Dose (mg/kg) 10 (oral TDF) 10 (oral TDF) 10 (oral TDF)

Cmax (ng/mL) 326 450 550

Tmax (h) 1.0 - 2.0 1.5 2.0

AUC (ng·h/mL) 3324 4200 6000

t1/2 (h) ~17 ~15 ~17

Bioavailability (%) ~25 (fasting) ~30 (fasting) ~40 (fasting)

Note: These are representative values compiled from literature and may vary depending on the

specific study conditions, such as formulation, fed/fasted state, and animal strain.

Table 2: Example LC-MS/MS Parameters for Tenofovir
and (Rac)-Tenofovir-d7
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Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Dwell Time
(ms)

Collision
Energy (eV)

Tenofovir 288.1 176.1 100 25

(Rac)-Tenofovir-

d7
295.1 183.1 100 25

Mandatory Visualizations
Metabolic Activation of Tenofovir
Tenofovir is a nucleotide analog that requires intracellular phosphorylation to its active

diphosphate form to exert its antiviral activity. This process is carried out by cellular kinases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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